molecular formula C17H14BrNO2 B5878934 N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5878934
M. Wt: 344.2 g/mol
InChI Key: LTZIRIDEXUQVCQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-bromophenyl substituent attached to the carboxamide group and methyl groups at the 3- and 5-positions of the benzofuran core. Benzofuran carboxamides are widely studied for their pharmacological activities, including anticancer and antioxidant effects, often modulated by substituent-driven electronic and steric effects .

Properties

IUPAC Name

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIRIDEXUQVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-phenylbenzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate to form the carboxylic acid derivative.

    Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting it with an amine, such as dimethylamine, under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.

    Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

    Coupling Reactions: Products include biaryl derivatives with extended conjugation.

Scientific Research Applications

Chemical Applications

Synthetic Building Block
This compound serves as a valuable building block in organic synthesis. Its structure allows for the modification and creation of more complex organic molecules, making it useful in the development of new compounds with desired properties. The presence of the bromine atom enhances reactivity, facilitating various chemical transformations such as nucleophilic substitutions and coupling reactions.

Reagent in Organic Reactions
N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is utilized as a reagent in numerous organic reactions. Its ability to participate in electrophilic aromatic substitutions and cross-coupling reactions expands its utility in synthetic organic chemistry .

Biological Applications

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies conducted by the National Cancer Institute have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or interference with cellular signaling pathways, leading to apoptosis in cancer cells .

Antimicrobial Properties
The benzofuran scaffold has been recognized for its antimicrobial activities against a range of pathogens. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .

Medicinal Applications

Therapeutic Potential
Given its biological activities, this compound is being explored for therapeutic applications beyond oncology. Its potential roles include acting as an anti-inflammatory agent or targeting specific receptors involved in various diseases. The unique structural features may allow for selective interactions with biological targets, enhancing its efficacy and safety profile .

Drug Development
The compound's promising biological profile makes it a candidate for drug development initiatives aimed at creating new therapies for cancer and infectious diseases. Ongoing research focuses on optimizing its pharmacological properties through structural modifications .

Industrial Applications

Material Science
In the industrial sector, this compound is being investigated for its potential use in developing advanced materials such as polymers and organic semiconductors. Its unique chemical properties may contribute to improved performance characteristics in these applications .

Summary Table of Applications

Application Area Details
Chemistry Synthetic building block; reagent in organic reactions
Biology Anticancer activity; antimicrobial properties
Medicine Therapeutic potential; drug development initiatives
Industry Development of advanced materials; organic semiconductors

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Reported Biological Activity
This compound (Target) 2-bromophenyl Not provided Inferred ~360-370 g/mol Hypothesized anticancer activity based on structural analogs (see below)
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3-(trifluoromethyl)phenyl C₁₈H₁₄F₃NO₂ 333.31 g/mol No direct activity data; trifluoromethyl group may enhance lipophilicity and binding affinity
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide 5-benzyl-1,3-thiazol-2-yl C₂₁H₁₇N₂O₂S ~361.44 g/mol Selective cytotoxicity in lymphoma cells (IC₅₀ ~10–50 µM); pro-oxidant mechanism via ROS generation
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-... 3-bromobenzyl + sulfone group C₂₂H₂₂BrNO₄S 476.38 g/mol No activity data; sulfone group may improve solubility

Key Findings:

Substituent-Driven Bioactivity: The thiazole derivative (N-(5-benzyl-1,3-thiazol-2-yl)-...) exhibits pronounced cytotoxicity in lymphoma cells at low micromolar concentrations. This activity is attributed to pro-oxidant effects, including increased lipid peroxidation and superoxide radical levels, which disrupt mitochondrial function . In contrast, the trifluoromethyl analog (N-[3-(trifluoromethyl)phenyl]-...) lacks reported cytotoxicity, suggesting that electron-withdrawing groups (e.g., CF₃) may reduce efficacy compared to bromine or thiazole moieties .

Positional Effects of Bromine: The 3-bromobenzyl analog () includes a bromine at the meta position and a sulfone group, which may enhance metabolic stability compared to the target compound’s ortho-bromophenyl group.

This aligns with the broader hypothesis that benzofuran derivatives target oxidative stress pathways in malignancies .

Biological Activity

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core substituted with a bromophenyl group and two methyl groups. The presence of bromine is notable as it can enhance the compound's reactivity and biological activity through specific interactions such as halogen bonding.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Benzofuran Ring : This can be achieved via cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination : The introduction of the bromophenyl group can be conducted using brominating agents.
  • Amidation : The carboxamide group is attached through a reaction with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • A549 (human lung cancer)
  • ME-180 (cervical cancer)
  • HT-29 (colon cancer)

The effectiveness is often evaluated using assays such as MTT, which measures cell viability and proliferation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. Its structure allows for interactions with bacterial enzymes or cell membranes, potentially leading to cell death. The compound's mechanism may involve disruption of cellular integrity or inhibition of essential enzymatic processes .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial survival.
  • Receptor Modulation : It can interact with various receptors, altering signaling pathways that influence cell growth and survival.
  • DNA Interaction : Potential interference with DNA replication or transcription may also contribute to its anticancer effects .

Research Findings and Case Studies

A summary of key research findings on the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityCell Lines TestedKey Findings
AnticancerA549, ME-180Significant growth inhibition observed
AntimicrobialVarious bacteriaEffective against multiple strains
Enzyme InhibitionAChEModerate inhibition compared to standard drugs

Future Directions

The future research directions for this compound could include:

  • In Vivo Studies : To evaluate its efficacy and safety in animal models.
  • Mechanistic Studies : To further elucidate the pathways through which it exerts its biological effects.
  • Structural Modifications : To enhance its potency and selectivity against specific targets.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄85–90%
SolventDMF78–82%
Temperature90°CMax efficiency

For advanced optimization, employ Design of Experiments (DoE) to evaluate interactions between variables .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and bromophenyl groups). Peaks for benzofuran protons typically appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolve absolute configuration and bond angles, as demonstrated for structurally similar carboxamides (e.g., N-(2-amino-3,5-dibromobenzyl) derivatives) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ≈ 385.2 g/mol).

Advanced Tip : Combine Density Functional Theory (DFT) calculations with experimental NMR data to validate electronic environments .

How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

Advanced Research Question
Design a pH-dependent stability study :

  • Conditions : Simulated gastric fluid (pH 1.2), blood (pH 7.4), and intestinal fluid (pH 6.8).
  • Analytical Methods : HPLC-MS to monitor degradation products.
  • Key Metrics : Half-life (t½) and degradation pathways (e.g., amide bond hydrolysis).

Q. Table 2: Stability Data for Analogous Compounds

Compound AnalogpH 1.2 t½ (h)pH 7.4 t½ (h)
3-[(2-Hydroxybenzoyl)amino]-2-benzofurancarboxamide 12.348.7
N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide 8.936.5

How can structure-activity relationships (SAR) be analyzed for benzofuran carboxamide derivatives?

Advanced Research Question

  • Substituent Variation : Compare bioactivity of derivatives with halogen (e.g., Br, F), alkyl (e.g., methyl), and electron-withdrawing groups (e.g., CF₃) .
  • Computational Modeling : Perform molecular docking to assess binding affinity with target proteins (e.g., kinases or GPCRs).
  • In Vitro Assays : Screen against disease-relevant cell lines to correlate structural modifications with potency.

Key Finding : Bromine at the 2-position (as in the target compound) enhances target selectivity compared to fluorine analogs .

How should contradictions in spectral or crystallographic data be resolved?

Advanced Research Question

  • Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with literature data for analogs (e.g., ethyl 3-amino-7-carbamoyl-benzofuran carboxylate ).
  • Crystallographic Ambiguities : Re-refine X-ray data with software like SHELXL and check for disorder or solvent effects, as seen in N-(2-amino-3,5-dibromobenzyl) structures .

Example : If NMR signals for methyl groups overlap, use variable-temperature NMR or isotopic labeling to resolve splitting.

What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADME Prediction : Use tools like SwissADME or Molinspiration to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
  • Metabolism Prediction : Apply CYP450 docking simulations to identify potential metabolic hotspots (e.g., benzylic positions).

Validation : Compare computational results with experimental data from analogs, such as 3,5-difluoro-2-hydroxybenzoic acid derivatives .

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